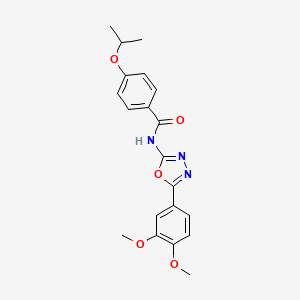

N-(5-(3,4-二甲氧基苯基)-1,3,4-恶二唑-2-基)-4-异丙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to contain a 3,4-dimethoxyphenyl group, an oxadiazole ring, and an isopropoxybenzamide group . These groups are common in various organic compounds and can contribute to the compound’s overall properties and potential applications.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitutions . For instance, N-substituted α-amino acids have been used as synthons for various heterocyclic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like solubility, melting point, and reactivity would depend on the specific arrangement and characteristics of its constituent groups .科学研究应用

- 该化合物已被研究用于其作为生物活性分子的潜力。研究人员已采用离子有机固体,例如1,3-双(羧甲基)咪唑鎓氯化物,作为N-杂环与查耳酮发生迈克尔加成的催化剂。这种方法允许以中等产率制备1-(3,4-二甲氧基苯基)-3-(4-甲氧基苯基)-3-(1H-1,2,4-三唑-1-基)丙烷-1-酮。无论是查耳酮的制备还是三唑对查耳酮的迈克尔加成反应都表现出良好的绿色指标 .

- 一种相关的化合物,4-[2-(3,4-二甲氧基苯基)乙烯基]-1-甲基吡啶鎓四苯基硼酸盐(DSTPB),已成功地合成为块状单晶。DSTPB表现出非线性光学性质,可在光电器件中找到应用 .

- 该化合物的结构特征,包括三唑环,使其成为生物学研究的有趣候选者。三唑衍生物已被探索用于各种生物效应。对该化合物生物活性的进一步研究可能会揭示其在药物发现中的潜在应用 .

有机合成与催化

非线性光学材料

生物学与药物化学

作用机制

Target of Action

It is known that compounds with similar structures, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine . They replace the 3- and 4-position hydroxy groups with methoxy groups .

Mode of Action

Based on its structural similarity to 3,4-dimethoxyphenethylamine, it may interact with dopamine receptors in a similar manner .

Biochemical Pathways

Compounds with similar structures have been shown to have some activity as monoamine oxidase inhibitors , which could potentially affect the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.

Result of Action

Based on its structural similarity to 3,4-dimethoxyphenethylamine, it may have similar effects, such as interacting with dopamine receptors and potentially inhibiting monoamine oxidase .

安全和危害

属性

IUPAC Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5/c1-12(2)27-15-8-5-13(6-9-15)18(24)21-20-23-22-19(28-20)14-7-10-16(25-3)17(11-14)26-4/h5-12H,1-4H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDVUFRDNWZCRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2418404.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]azepane-1-sulfonamide](/img/structure/B2418406.png)

![3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2418410.png)

![4-(1-(2-(2,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2418421.png)